Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate
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Overview
Description
Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyridine ring attached to an oxazole ring, which is further substituted with an ethyl ester group and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-pyridylacetonitrile with ethyl 2-bromo-3-oxobutanoate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the biological context and the specific target. For example, in antimicrobial studies, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate can be compared with other oxazole derivatives such as:
2-(3´-pyridyl)-5-phenyloxazole: Known for its antimycobacterial activity.
2,5-diphenyloxazole: Also studied for its biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
This compound features a five-membered oxazole ring with a pyridyl group at the 2-position and a carboxylate ester at the 4-position. Its molecular formula is C12H12N2O3, with a molecular weight of approximately 232.23 g/mol. The unique substitution pattern enhances its interaction with various biological targets, making it a subject of interest for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with essential cellular processes, such as cell wall synthesis. This mechanism leads to cell death, showcasing its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity Against Various Bacteria
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Bacillus subtilis | 16 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has demonstrated anticancer properties in various studies. It has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited an IC50 value of approximately 25 µM for MCF-7 cells and 30 µM for A549 cells, indicating significant cytotoxicity .
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, inhibiting their activity. This interaction disrupts critical biological pathways involved in microbial survival and cancer cell proliferation. Notably, it may target enzymes essential for DNA replication or repair mechanisms in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the chemical structure can significantly affect the biological activity of this compound. For instance, altering the position or type of substituents on the oxazole ring can enhance its potency against specific biological targets.
Table 2: Comparison of Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate | Hydroxy substituents | Enhanced solubility |
Methyl 5-(1,2-dihydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate | Multiple hydroxy groups | Increased reactivity |
2-(3'-pyridyl)-5-phenyloxazole | Different pyridine position | Antimycobacterial activity |
This compound | Unique pyridyl positioning | Broad-spectrum antimicrobial properties |
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 5-methyl-2-pyridin-3-yl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)10-8(2)17-11(14-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
DTXPFAYXULTCLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CN=CC=C2)C |
Origin of Product |
United States |
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